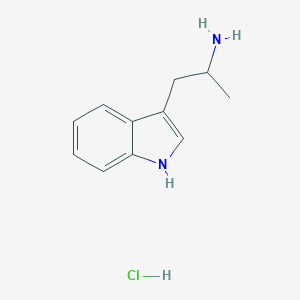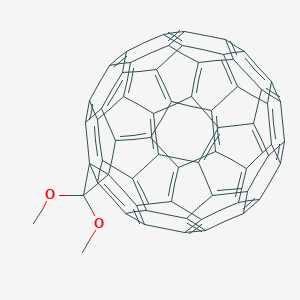
1,2-(Dimethoxymethano)fullerene c(60)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-(Dimethoxymethano)fullerene C(60) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of fullerene, a carbon-based molecule that has unique physical and chemical properties. The synthesis of 1,2-(Dimethoxymethano)fullerene C(60) has been a subject of interest for researchers, and its mechanism of action has been studied to understand its potential benefits and limitations.
Wirkmechanismus
The mechanism of action of 1,2-(Dimethoxymethano)fullerene C(60) involves its ability to scavenge free radicals and prevent oxidative stress. It can also interact with cellular membranes and proteins, which can affect cellular signaling pathways. Studies have shown that it can modulate the activity of enzymes involved in the production of reactive oxygen species, which can lead to reduced cellular damage.
Biochemische Und Physiologische Effekte
1,2-(Dimethoxymethano)fullerene C(60) has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation, which can lead to improved cellular function. It can also improve mitochondrial function and increase ATP production, which can enhance cellular energy metabolism. Studies have also shown that it can improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2-(Dimethoxymethano)fullerene C(60) in lab experiments include its antioxidant properties, low toxicity, and ability to penetrate cell membranes. It can also be easily synthesized and purified, making it a cost-effective option for research. However, its limitations include its potential to interact with other compounds and proteins, which can affect experimental outcomes. Its long-term effects on cellular function and health are also not well understood.
Zukünftige Richtungen
There are several future directions for research on 1,2-(Dimethoxymethano)fullerene C(60), including its potential use in drug delivery systems, as well as its applications in energy storage and material science. Further studies are needed to understand its long-term effects on cellular function and health, as well as its interactions with other compounds and proteins. The development of new synthesis methods and purification techniques can also improve its potential applications in various fields.
Synthesemethoden
The synthesis of 1,2-(Dimethoxymethano)fullerene C(60) involves the reaction of C(60) with methanol in the presence of a strong acid catalyst. The reaction yields a mixture of mono- and di-methoxy derivatives of C(60), which can be separated using chromatographic techniques. The purity of the compound can be increased by repeated recrystallization.
Wissenschaftliche Forschungsanwendungen
1,2-(Dimethoxymethano)fullerene C(60) has been studied for its potential applications in various fields, including biomedical research, material science, and energy storage. In biomedical research, it has been shown to have antioxidant properties and can scavenge free radicals, which can cause cellular damage. It has also been studied for its potential use in drug delivery systems, as it can easily penetrate cell membranes and has low toxicity.
Eigenschaften
CAS-Nummer |
155679-97-3 |
|---|---|
Produktname |
1,2-(Dimethoxymethano)fullerene c(60) |
Molekularformel |
C63H6O2 |
Molekulargewicht |
794.7 g/mol |
InChI |
InChI=1S/C63H6O2/c1-64-63(65-2)61-57-50-43-31-23-14-5-3-4-6-9(5)18-25(23)33-34-26(18)24-15(6)17-13-8(4)11-10-7(3)12-16(14)29(31)37-35-21(12)19(10)27-28-20(11)22(13)36-38-30(17)32(24)44-46(34)55(54(57)45(33)43)58-51(44)49(38)53-42(36)40(28)47-39(27)41(35)52(48(37)50)59(61)56(47)60(53)62(58,61)63/h1-2H3 |
InChI-Schlüssel |
GIRMMHBSMRUEQM-UHFFFAOYSA-N |
SMILES |
COC1(C23C14C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C%10C8=C%10C%14=C%15C%16=C%17C(=C%12C%12=C%17C%17=C%18C%16=C%16C%15=C%15C%10=C1C7=C%15C1=C%16C(=C%18C7=C2C2=C%10C(=C5C9=C42)C%11=C%12C%10=C%177)C3=C16)C%14=C%138)OC |
Kanonische SMILES |
COC1(C23C14C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C%10C8=C%10C%14=C%15C%16=C%17C(=C%12C%12=C%17C%17=C%18C%16=C%16C%15=C%15C%10=C1C7=C%15C1=C%16C(=C%18C7=C2C2=C%10C(=C5C9=C42)C%11=C%12C%10=C%177)C3=C16)C%14=C%138)OC |
Synonyme |
1,2-(DIMETHOXYMETHANO)FULLERENE C(60) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



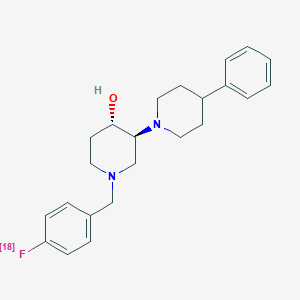
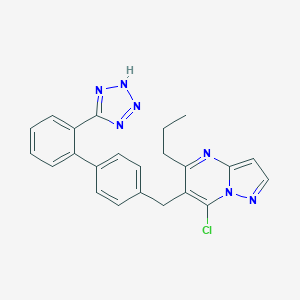
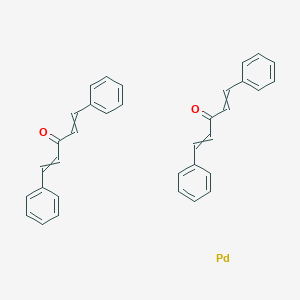
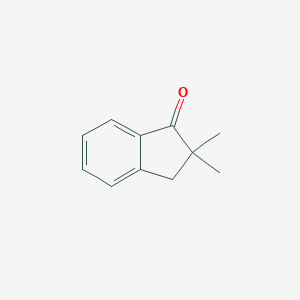
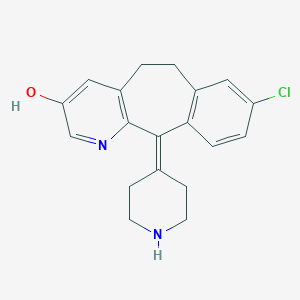
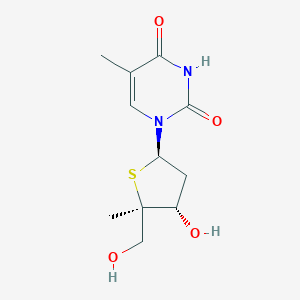
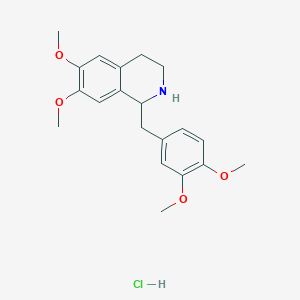
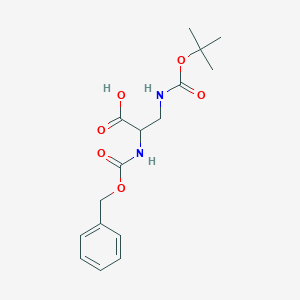
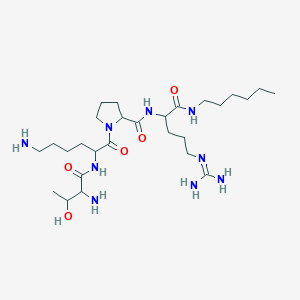
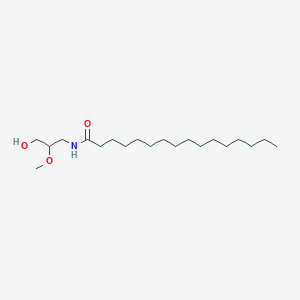
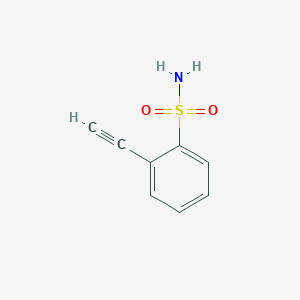
![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)
![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)
